dimethyl 1-benzyl-2-bromo-1H-imidazole-4,5-dicarboxylate
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Overview
Description
Dimethyl 1-benzyl-2-bromo-1H-imidazole-4,5-dicarboxylate is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-benzyl-2-bromo-1H-imidazole-4,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl bromide with dimethyl imidazole-4,5-dicarboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-benzyl-2-bromo-1H-imidazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding imidazole N-oxides or reduction to remove the bromine substituent.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted imidazole derivatives.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of de-brominated imidazole derivatives.
Hydrolysis: Formation of imidazole-4,5-dicarboxylic acid derivatives.
Scientific Research Applications
Dimethyl 1-benzyl-2-bromo-1H-imidazole-4,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of dimethyl 1-benzyl-2-bromo-1H-imidazole-4,5-dicarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The bromine and benzyl substituents can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dimethyl imidazole-4,5-dicarboxylate: Lacks the benzyl and bromine substituents, resulting in different chemical properties and reactivity.
1-Benzyl-2-bromo-1H-imidazole:
2-Bromo-1H-imidazole: A simpler structure with different reactivity and applications.
Uniqueness
Dimethyl 1-benzyl-2-bromo-1H-imidazole-4,5-dicarboxylate is unique due to the combination of its bromine, benzyl, and ester substituents. This combination imparts specific chemical properties, such as increased reactivity in substitution reactions and potential bioactivity, making it a valuable compound in various research and industrial applications.
Biological Activity
Dimethyl 1-benzyl-2-bromo-1H-imidazole-4,5-dicarboxylate (DBI) is a synthetic compound notable for its complex structure and potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and applications based on current research findings.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C14H13BrN2O4
- Molecular Weight : 353.17 g/mol
- CAS Number : 808736-72-3
- IUPAC Name : Dimethyl 1-benzyl-2-bromoimidazole-4,5-dicarboxylate
The compound features an imidazole ring with two ester groups and a bromine substituent, which enhances its reactivity and potential as a bioactive agent.
Enzyme Inhibition
Research indicates that DBI exhibits significant enzyme inhibitory activity. Specifically, it has been studied for its potential to inhibit xanthine oxidase, an enzyme involved in purine metabolism. This inhibition is relevant for conditions such as gout and hyperuricemia, where elevated uric acid levels are problematic. The structure of DBI allows it to interact effectively with the active site of xanthine oxidase, potentially leading to therapeutic applications in managing these conditions .
Antimicrobial Properties
DBI and its analogs have shown promising antimicrobial activity . Studies suggest that imidazole derivatives can act against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the bromine atom and the benzyl group in DBI may contribute to its enhanced antimicrobial properties compared to simpler imidazole derivatives .
In vitro studies have demonstrated that compounds similar to DBI can inhibit the growth of pathogenic microorganisms, suggesting potential applications in treating infections .
The mechanism by which DBI exerts its biological effects involves several pathways:
- Enzyme Binding : The bromine atom in DBI increases electrophilicity, allowing it to form stable interactions with enzyme active sites.
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinities of DBI with target proteins, confirming its role as an enzyme inhibitor .
- Antimicrobial Activity : The compound's structure facilitates interactions with microbial cell membranes or essential metabolic pathways, disrupting cellular functions.
Case Study 1: Xanthine Oxidase Inhibition
A study conducted on various imidazole derivatives highlighted the efficacy of DBI in inhibiting xanthine oxidase. The results indicated a dose-dependent inhibition pattern, suggesting that higher concentrations of DBI lead to more significant enzyme activity reduction. This study positions DBI as a candidate for further development as a therapeutic agent for hyperuricemia .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, DBI was tested against multiple strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results showed that DBI exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating its potential as a broad-spectrum antimicrobial agent .
Comparative Analysis with Related Compounds
Compound Name | Structure/Properties | Unique Features |
---|---|---|
Dimethyl imidazole-4,5-dicarboxylate | Lacks benzyl substituent; simpler reactivity | No aromatic substitution potential |
1-Benzylimidazole | Contains benzyl group but lacks ester functionalities | More basic due to imidazole nitrogen |
2-Bromo-1H-imidazole | Simpler structure with different reactivity | Halogen substitution increases electrophilicity |
DBI is unique due to its combination of the benzyl group and dicarboxylate moieties, enhancing both reactivity and biological activity compared to simpler analogs.
Properties
Molecular Formula |
C14H13BrN2O4 |
---|---|
Molecular Weight |
353.17 g/mol |
IUPAC Name |
dimethyl 1-benzyl-2-bromoimidazole-4,5-dicarboxylate |
InChI |
InChI=1S/C14H13BrN2O4/c1-20-12(18)10-11(13(19)21-2)17(14(15)16-10)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI Key |
CFWNFRQSWCFWTC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(C(=N1)Br)CC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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